2-[1-(thian-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
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Overview
Description
2-[1-(thian-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is a compound that features a unique combination of a thian ring and a 1,2,3-triazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both sulfur and nitrogen heteroatoms in its structure contributes to its diverse reactivity and potential biological activity.
Scientific Research Applications
2-[1-(thian-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors that interact with sulfur and nitrogen heterocycles.
Materials Science: The unique combination of thian and triazole rings can be exploited in the design of novel materials with specific electronic or photophysical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile platform for further functionalization.
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to interact with enzymes such as histone deacetylases (hdacs) .
Mode of Action
Based on the structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions .
Biochemical Pathways
Compounds with similar structures have been shown to inhibit hdacs, which play a crucial role in regulating gene expression . Therefore, it is plausible that this compound could affect gene expression pathways.
Pharmacokinetics
The compound’s bioavailability could be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
If it indeed inhibits hdacs, it could potentially lead to changes in gene expression, affecting cellular processes such as cell proliferation and differentiation .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other thian-4-yl compounds , it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific molecular context and could involve both covalent and non-covalent bonds .
Cellular Effects
Other thian-4-yl compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 2-[1-(thian-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied . Future in vitro and in vivo studies are needed to elucidate these aspects.
Dosage Effects in Animal Models
Future studies should investigate potential threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized .
Transport and Distribution
Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
The synthesis of 2-[1-(thian-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol typically involves the following steps:
Formation of the Thian Ring: The thian ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Click Chemistry: The 1,2,3-triazole ring is often introduced via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as “click chemistry”. This reaction is highly efficient and provides the triazole ring in good yields.
Final Assembly: The final step involves the coupling of the thian ring with the triazole ring, followed by the introduction of the ethan-1-ol moiety. This can be achieved through various coupling reactions, such as nucleophilic substitution or esterification.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
2-[1-(thian-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The triazole ring can be reduced under hydrogenation conditions to form a dihydrotriazole derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as halogenation or esterification.
Common reagents and conditions used in these reactions include:
Oxidizing agents: PCC, KMnO4
Reducing agents: H2/Pd-C
Substitution reagents: SOCl2 (Thionyl chloride), Ac2O (Acetic anhydride)
Major products formed from these reactions include carbonyl compounds, dihydrotriazole derivatives, and various substituted derivatives.
Comparison with Similar Compounds
Similar compounds to 2-[1-(thian-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol include:
2-(1,2,3-Triazol-4-yl)ethanol:
Thiazole derivatives: These compounds contain a thiazole ring instead of a thian ring, which can lead to different reactivity and biological activity.
Triazole-thiazole hybrids: These compounds combine both triazole and thiazole rings, offering a different set of properties compared to the thian-triazole combination.
The uniqueness of this compound lies in its combination of a thian ring and a triazole ring, which provides a distinct set of chemical and biological properties that can be exploited in various scientific and industrial applications.
Properties
IUPAC Name |
2-[1-(thian-4-yl)triazol-4-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3OS/c13-4-1-8-7-12(11-10-8)9-2-5-14-6-3-9/h7,9,13H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDQHZIVXKGFPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1N2C=C(N=N2)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.